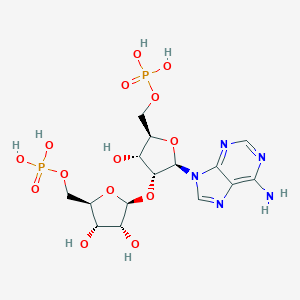

iso-ADP-ribose

Description

Structure

3D Structure

Properties

CAS No. |

15720-01-1 |

|---|---|

Molecular Formula |

C15H23N5O14P2 |

Molecular Weight |

559.32 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |

InChI Key |

BHIWBSNWEZIHHL-ZQSHOCFMSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |

Other CAS No. |

15720-01-1 |

Synonyms |

2'-(5''-phosphoribosyl)-5'-adenosine monophosphate 2-(5''-phosphoribosyl)-5'-AMP ribosyladenosine 5',5''-bis(phosphate) |

Origin of Product |

United States |

Enzymatic Biogenesis and Catabolism of Iso Adp Ribose

Poly(ADP-Ribose) Polymerase-Mediated Formation of iso-ADP-Ribose Moieties

The synthesis of PAR, and by extension the this compound units within it, is carried out by poly(ADP-ribose) polymerases (PARPs). oup.comresearchgate.net These enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, cleaving it into nicotinamide and transferring the ADP-ribose moiety onto acceptor proteins. oup.comnih.gov This initial step, known as mono(ADP-ribosyl)ation (MARylation), can be followed by the sequential addition of further ADP-ribose units to form a polymer. acs.orgupenn.edu

Roles of Specific Poly(ADP-Ribose) Polymerases (PARPs) in Poly(ADP-Ribose) Chain Elongation

The PARP family in humans consists of 17 members, not all of which are capable of synthesizing long PAR chains. mdpi.comasm.org PARP1, PARP2, PARP5a, and PARP5b are the primary enzymes responsible for generating PAR. asm.orgcambridge.org PARP1, in particular, is accountable for approximately 90% of PAR synthesis in response to genotoxic stress. oup.com

The catalytic activity of these PARPs involves a conserved triad (B1167595) of amino acids (Histidine-Tyrosine-Glutamate) that is crucial for the polymerization process. mdpi.comasm.org While several PARP members can only catalyze the transfer of a single ADP-ribose unit (mono(ADP-ribosyl)ation), the polymerizing PARPs can extend the chain by adding multiple ADP-ribose units. mdpi.comcambridge.org This elongation process creates the structural foundation for the formation of this compound.

Formation of Linear and Branched Poly(ADP-Ribose) Structures Incorporating this compound

PAR chains can be both linear and branched, adding to their structural complexity. oup.comnih.gov Linear chains are formed by the linkage of ADP-ribose units through α(1''→2') glycosidic bonds. oup.com The this compound unit is the fundamental repeating structure within the PAR polymer, defined by the unique 2',1''-O-glycosidic ribose-ribose bond. mdpi.comnih.gov

Branching of the PAR chain occurs through the formation of α(1'''→2'') glycosidic bonds, creating a more complex, tree-like structure. oup.comoup.com This branching is an important feature of PAR, as it can influence the polymer's size and its interactions with other proteins. upenn.edunih.gov PAR chains can reach lengths of up to 200 ADP-ribose units and contain multiple branch points, especially in response to cellular stress like DNA damage or heat shock. oup.comnih.govnih.gov The intricate architecture of both linear and branched PAR provides a scaffold for the recruitment of various proteins involved in cellular signaling pathways. upenn.eduoup.com

Enzymatic Degradation of Poly(ADP-Ribose) and Liberation of ADP-Ribose Units

The cellular levels of PAR are transient and tightly controlled, with a rapid turnover rate. mdpi.com This degradation is primarily managed by a specific set of enzymes known as ADP-ribose hydrolases. nih.govresearchgate.net

Poly(ADP-Ribose) Glycohydrolase (PARG)-Mediated Hydrolysis of Glycosidic Bonds

The principal enzyme responsible for the catabolism of PAR is Poly(ADP-ribose) glycohydrolase (PARG). nih.govfrontiersin.org PARG efficiently hydrolyzes the glycosidic bonds between ADP-ribose units within the PAR chain. mdpi.complos.org It exhibits both endo- and exo-glycohydrolase activities, meaning it can cleave bonds within the chain and at its ends, respectively. frontiersin.org This action results in the release of free ADP-ribose and PAR oligomers. nih.gov However, PARG is unable to cleave the final ADP-ribose unit that is directly attached to the protein. nih.govresearchgate.net The activity of PARG is crucial for maintaining low basal levels of PAR and for rapidly reversing the PAR signal once the cellular stress has been resolved. actanaturae.ru

Contributions of Other ADP-Ribose Hydrolases in Poly(ADP-Ribose) Catabolism

While PARG is the primary eraser of the PAR signal, other enzymes also contribute to the breakdown of ADP-ribose modifications. researchgate.netactanaturae.ru These include:

ADP-ribosylhydrolase 3 (ARH3): This enzyme also possesses PAR-degrading activity, though it is less active than PARG. nih.govplos.org ARH3 can hydrolyze PAR chains to produce free ADP-ribose. nih.gov It may play a specific role in mitochondrial PAR degradation. plos.org

Terminal ADP-ribose protein glycohydrolase (TARG1): TARG1 can hydrolyze the bond between the terminal ADP-ribose unit and the protein, specifically at glutamate (B1630785) and aspartate residues. oup.comresearchgate.net

Macrodomain-containing proteins (MacroD1 and MacroD2): These enzymes are involved in removing the mono-ADP-ribose unit linked to glutamate and aspartate residues. researchgate.netactanaturae.ru

NUDIX hydrolases: Enzymes like NUDT9 can further process free ADP-ribose and this compound by cleaving their pyrophosphate bonds, yielding AMP and ribose-5-phosphate. oup.comresearchgate.net

The coordinated action of these various hydrolases ensures the complete and efficient removal of PAR modifications, allowing the cell to return to its homeostatic state. nih.govcambridge.org

| Enzyme Family | Specific Enzymes | Primary Function in this compound Metabolism |

| Poly(ADP-Ribose) Polymerases | PARP1, PARP2, PARP5a, PARP5b | Synthesis of linear and branched poly(ADP-ribose) chains containing this compound units. |

| Poly(ADP-Ribose) Glycohydrolase | PARG | Primary hydrolase of poly(ADP-ribose) chains, releasing ADP-ribose. |

| ADP-Ribosyl Hydrolases | ARH3, TARG1, MacroD1, MacroD2 | Degradation of poly(ADP-ribose) and removal of mono-ADP-ribose units from proteins. |

| NUDIX Hydrolases | NUDT9 | Cleavage of the pyrophosphate bond in free ADP-ribose and this compound. |

Molecular Recognition Mechanisms of Iso Adp Ribose

Characterization of iso-ADP-Ribose Binding Domains

Specialized protein modules have evolved to bind PAR chains with high specificity and affinity. nih.gov Among these, the WWE domain has been identified as a primary and specific reader of the internal iso-ADPr unit, distinguishing it from modules that recognize the terminal ends of the polymer. mdpi.comfrontiersin.orgimrpress.com Other domains, such as macrodomains and PBZ domains, also interact with PAR but typically recognize different structural components of the polymer. researchgate.net

The WWE domain, named for a conserved motif of two tryptophans (W) and a glutamate (B1630785) (E), is a globular structure of approximately 80 amino acids found in proteins associated with ubiquitination and ADP-ribosylation. mdpi.comfrontiersin.org It functions as a bona fide PAR-binding module that specifically recognizes the iso-ADPr moiety, the smallest internal structural unit of PAR that contains the characteristic ribose-ribose bond. nih.govbiorxiv.orgnih.gov This specific recognition allows proteins containing WWE domains, such as the E3 ubiquitin ligase RNF146, to be recruited to sites of poly(ADP-ribosyl)ation, linking this post-translational modification to other signaling pathways like ubiquitin-mediated protein degradation. frontiersin.orgnih.gov

The crystal structure of the RNF146 WWE domain in complex with iso-ADPr (PDB ID: 3V3L) provides a detailed molecular blueprint for this specific recognition. mdpi.comnih.gov The structure reveals that the WWE domain folds into a half β-barrel, which is flanked by an α-helix. nih.govresearchgate.net

Key features of the interaction include:

Adenine (B156593) Ring Binding: The adenine ring of iso-ADPr inserts into a hydrophobic pocket formed by the β-barrel and the α-helix. mdpi.comnih.gov

Phosphate (B84403) Group Coordination: The two phosphate groups of iso-ADPr are positioned on opposite sides of the molecule and interact extensively with a highly positively charged surface on the edge of the WWE domain's β-barrel. researchgate.netmdpi.comnih.gov This charge complementarity is crucial for the binding energy and specificity.

Ribose-Ribose Linkage Recognition: The high-resolution structure confirmed the ribose-ribose linkage in iso-ADPr as an α(1→2) glycosidic bond. nih.govresearchgate.net The C-terminal tail region of the WWE domain undergoes a conformational change upon ligand binding, folding back to support the distal ribose-phosphate groups of the iso-ADPr molecule. nih.gov

Key Residue Interactions: Mutagenesis studies have identified several surface residues in the RNF146 WWE domain as essential for iso-ADPr binding. These include Tyr107, Tyr144, Gln153, and Arg163, which are highly conserved among many WWE domains, suggesting a general mechanism for PAR recognition. biorxiv.orgnih.gov

This structural arrangement explains why the WWE domain of RNF146 specifically binds to iso-ADPr and, consequently, the internal structure of the PAR polymer, but not to mono-ADP-ribose (ADPr), where the two phosphate groups are located together. researchgate.netnih.gov

The RNF146 WWE domain exhibits high specificity and affinity for iso-ADPr, while showing no detectable interaction with mono-ADPr. researchgate.netnih.gov This selectivity is fundamental to its biological role, allowing it to distinguish between mono- and poly-ADP-ribosylation events. nih.govresearchgate.net Isothermal titration calorimetry (ITC) has been a key technique in quantifying these interactions. The binding affinity of the RNF146 WWE domain for iso-ADPr has been reported in the nanomolar range. researchgate.netnih.gov

However, not all WWE domains exhibit the same high affinity. For instance, the WWE domain of HUWE1 binds to iso-ADPr with a significantly lower affinity, in the micromolar range. acs.org This suggests that while iso-ADPr binding may be a common feature of WWE domains, the affinity and perhaps the precise recognition details can vary, likely reflecting different functional contexts of the host proteins. nih.govacs.org The binding affinity of RNF146 for iso-ADPr is also influenced by the presence of its adjacent RING domain, which increases the binding affinity approximately tenfold, indicating an allosteric interplay between the two domains. nih.gov

| Protein | Ligand | Binding Affinity (Kd) | Method | Reference |

|---|---|---|---|---|

| RNF146 WWE Domain | This compound | 370 nM | ITC | researchgate.net |

| RNF146 (RING-WWE) | This compound | 39 nM | ITC | nih.gov |

| RNF146 WWE Domain | TAMRA-isoADPr (fluorescent tracer) | 45.2 nM | FP | acs.orgmedchemexpress.com |

| HUWE1 WWE Domain | This compound | 13 µM | Not Specified | acs.org |

| RNF146 WWE Domain | ADP-ribose | No interaction detected | ITC | researchgate.net |

Besides the WWE domain, other protein modules are known to interact with PAR, although their primary recognition sites and specificity differ. These include macrodomains and PAR-binding zinc finger (PBZ) domains. mdpi.comresearchgate.netgoogle.com Some domains, such as the oligonucleotide/oligosaccharide-binding (OB) fold and certain forkhead-associated (FHA) domains, have also been reported to recognize the iso-ADPr structure. nih.govpnas.org

Macrodomains are evolutionarily conserved modules of about 130–190 amino acids that fold into a globular structure with a mixed α/β architecture. mdpi.comnih.govembopress.org These domains are established as high-affinity ADP-ribose binding modules. nih.govresearchgate.net However, structural and biochemical studies indicate that macrodomains primarily recognize and bind to the terminal ADP-ribose unit of a PAR polymer or to free mono-ADP-ribose. mdpi.comnih.govoup.com This binding preference distinguishes them from WWE domains, which are specific for the internal iso-ADPr linkage. researchgate.netbiorxiv.org

The ligand-binding pocket of a macrodomain is typically a deep, L-shaped cleft. mdpi.com Although there is high structural homology among different macrodomains, variations in amino acid sequences within the binding pocket confer preferences for different forms of ADP-ribose. mdpi.com For example, the macrodomain of histone MacroH2A1.1 can bind PAR, mono-ADP-ribose, and O-acetyl-ADP-ribose. mdpi.com In some proteins, such as certain viral proteins and the PAR-degrading enzyme PARG, the macrodomain fold not only binds ADP-ribose derivatives but also possesses catalytic activity. mdpi.com

The Poly(ADP-Ribose)-Binding Zinc finger (PBZ) domain is another module that mediates interactions with PAR. mdpi.comimrpress.com This Cys2-His2 type zinc-finger motif is relatively small (~30 amino acids) and was first identified in DNA damage response proteins like APLF and CHFR. frontiersin.orgimrpress.com

Unlike WWE domains that recognize a single iso-ADPr unit, structural data suggests that a single PBZ module contains two binding sites that can simultaneously recognize the adenine bases in two adjacent ADP-ribose units of a PAR polymer. mdpi.comactanaturae.ru The recognition is achieved primarily through hydrogen bonding between the protein's main chain and the adenine bases, as well as interactions with conserved aromatic residues. mdpi.com While the PBZ domain of APLF has been reported to recognize this compound, its general mechanism involves interaction with adjacent ribose units rather than a specific focus on the unique 2',1''-O-glycosidic bond that defines the iso-ADPr moiety recognized by WWE domains. mdpi.comcore.ac.ukfrontiersin.org

Other Poly(ADP-Ribose) Binding Modules with Affinity for this compound or Related Structures

OB Fold Interactions

The Oligonucleotide/Oligosaccharide-Binding (OB) fold, a structural motif known for binding single-stranded DNA or RNA, has been identified as a poly(ADP-ribose) (PAR) binding domain that specifically recognizes this compound. nih.govpnas.org This interaction is critical for mediating cellular responses to DNA damage. nih.govpnas.org

Unexpectedly, research revealed that the OB fold of human single-stranded DNA-binding protein 1 (hSSB1) is a PAR-binding domain. nih.govpnas.org hSSB1 demonstrates a high-affinity binding to PAR by recognizing the this compound unit, which is the internal linkage connecting two ADP-ribose (ADPR) units within the polymer chain. nih.govpnas.org This is distinct from recognizing the terminal ADPR unit. The affinity of the hSSB1 OB fold for this compound is comparable to that of known this compound binding domains like the WWE motif of RNF146. pnas.org This interaction is crucial for the initial recruitment of hSSB1 to sites of DNA damage. nih.govpnas.org If the PAR-binding ability of the hSSB1 OB fold is disrupted through mutations, the protein fails to relocate to DNA damage sites, which in turn impairs early DNA damage repair processes. nih.govpnas.org

Screening of other proteins containing OB folds has shown that this is not an isolated phenomenon. The OB folds of several other proteins, including MEIOB, CTC1, and hSSB2, also recognize and interact with PAR, suggesting a broader role for this domain in PAR-mediated signaling. pnas.orgpnas.orgnih.gov The OB fold of hSSB1 can bind to PAR and its functional partner INTS3 simultaneously, indicating that PAR binding does not interfere with the formation of other protein complexes. pnas.orgpnas.org

Table 1: Interaction of OB Fold Domains with this compound

| Protein | Domain | Recognized Moiety | Functional Consequence | Citations |

|---|---|---|---|---|

| hSSB1 | OB Fold | This compound | Mediates early recruitment to DNA damage sites for repair. | nih.govpnas.orgpnas.org |

| MEIOB | OB Fold | Poly(ADP-ribose) | Interacts with PAR. | pnas.orgnih.gov |

| CTC1 | OB Fold | Poly(ADP-ribose) | Interacts with PAR. | pnas.orgnih.gov |

| hSSB2 | OB Fold | Poly(ADP-ribose) | Interacts with PAR. | pnas.orgnih.gov |

FHA/BRCT Domain Involvement

Forkhead-associated (FHA) and BRCA1 C-terminal (BRCT) domains, both recognized as phospho-protein binding modules, are also involved in recognizing ADP-ribosylation as part of the DNA damage response. nih.govresearchgate.netnih.gov However, they exhibit distinct specificities for the different structural units of poly(ADP-ribose). nih.govoup.com

FHA domains, specifically those of Aprataxin (APTX) and Polynucleotide kinase-3'-phosphatase (PNKP), have been shown to interact with high affinity with this compound. nih.govnih.govnih.govoup.com The binding affinity of the PNKP FHA domain for this compound was measured with a dissociation constant (Kd) of 0.24 μM, while the APTX FHA domain binds with a Kd of 0.37 μM. nih.gov This interaction is structurally sensible, as the two phosphate groups in this compound are positioned on the surface of the FHA domains in a way that mimics the binding of two phosphate groups in a pS-pT peptide. nih.gov Mutations in the conserved arginine residues within the binding pockets of these FHA domains abolish their ability to bind this compound and PAR, which consequently prevents the recruitment of APTX and PNKP to DNA damage sites. nih.govnih.govresearchgate.net

In contrast, BRCT domains, such as those found in DNA Ligase IV, XRCC1, and NBS1, primarily recognize the terminal ADP-ribose unit of the PAR chain, not the internal this compound linkage. nih.govnih.govoup.com The BRCT domain of BARD1 has also been shown to have an affinity for PAR, facilitating the recruitment of the BRCA1/BARD1 complex. oup.com These interactions are crucial for localizing DNA repair proteins to lesions and facilitating the DNA damage response. nih.govnih.gov

Table 2: FHA and BRCT Domain Specificity for ADP-Ribose Moieties

| Domain Type | Protein Examples | Recognized Moiety | Binding Affinity (Kd) | Functional Role | Citations |

|---|---|---|---|---|---|

| FHA | APTX, PNKP | This compound | 0.37 μM (APTX), 0.24 μM (PNKP) | Recruitment to DNA damage sites. | nih.govnih.govnih.govoup.com |

| BRCT | DNA Ligase IV, XRCC1, NBS1, BARD1 | ADP-ribose (terminal unit) | Not specified for iso-ADPr | Recruitment of DNA repair complexes to damage sites. | nih.govnih.govoup.comoup.com |

Allosteric Regulation of Protein Function through this compound Binding

The binding of this compound can serve as a potent allosteric signal, inducing significant conformational changes in target proteins to regulate their function. A prime example of this mechanism is the activation of the RING-type E3 ubiquitin ligase RNF146. nih.govresearchgate.netnih.gov

RNF146 is responsible for a process known as PARylation-dependent ubiquitination (PARdU), where it targets PARylated proteins for degradation. nih.govnih.gov The activity of RNF146 is tightly regulated by PAR binding. In its unbound state, the RNF146 RING domain is catalytically inactive and cannot efficiently engage with a ubiquitin-conjugating enzyme (E2). nih.govnih.gov

The binding of this compound, the smallest internal structural unit of a PAR chain, acts as an allosteric switch. nih.govresearchgate.netnih.gov The this compound molecule binds in a cleft located between the WWE and RING domains of RNF146. nih.govresearchgate.net This binding event triggers a major conformational change that reconfigures the RING domain into a functional, active structure. nih.govnih.gov Specifically, in the unliganded state, a loop protrudes into the E2-E3 binding interface, with a key tryptophan residue (Trp65) physically blocking the E2 binding site. nih.gov Upon this compound binding, this loop transforms into a helical structure, repositioning Trp65 and creating a functional E2-binding surface. nih.gov This allosteric activation is essential for the ubiquitination of RNF146 substrates, such as Axin. nih.govnih.gov Even a single this compound molecule is sufficient to trigger this activation. acs.org This regulatory mechanism ensures that the E3 ligase activity is switched on only in the presence of the PAR signal, providing a precise control point in cellular signaling pathways. nih.govnih.gov

Table 3: Allosteric Regulation of RNF146 by this compound

| Protein | Ligand | Binding Site | Conformational Change | Functional Outcome | Citations |

|---|---|---|---|---|---|

| RNF146 | This compound | Between WWE and RING domains | The RING domain switches from an inactive to an active conformation. A loop blocking the E2 binding site refolds into a helix. | Activation of E3 ubiquitin ligase activity, enabling PARylation-dependent ubiquitination. | nih.govresearchgate.netnih.govacs.org |

Cellular and Molecular Functions Mediated by Iso Adp Ribose Recognition

Poly(ADP-Ribosyl)ation-Dependent Ubiquitination Signaling

A key function initiated by iso-ADPr recognition is poly(ADP-ribosylation)-dependent ubiquitination (PARdU), a process that links protein PARylation to the ubiquitin-proteasome system. researchgate.netnih.gov This signaling cascade is fundamental for controlling the stability of various regulatory proteins. researchgate.netnih.govnih.gov

RNF146 E3 Ubiquitin Ligase Activation by iso-ADP-Ribose Binding

The RING-type E3 ubiquitin ligase RNF146 (also known as Iduna) is a central player in PARdU. researchgate.netnih.govnih.gov RNF146 contains an N-terminal WWE domain that specifically recognizes and binds to the iso-ADPr units within PAR chains. researchgate.netbiorxiv.orgmdpi.com This binding event functions as an allosteric switch, activating the E3 ligase function of RNF146. researchgate.netnih.govnih.govembopress.org

In its inactive, unliganded state, the RING domain of RNF146 is unable to efficiently bind and activate a ubiquitin-conjugating enzyme (E2). researchgate.netnih.govnih.gov Structural studies have revealed that a loop within the RING domain protrudes into the E2-binding interface, sterically hindering the interaction. nih.govicr.ac.uk The binding of a single iso-ADPr molecule between the WWE and RING domains induces a significant conformational change. researchgate.netnih.govmedchemexpress.com This change restructures the inhibitory loop into a helical conformation, creating a functional E2-binding surface and switching the RING domain to a catalytically active state. researchgate.netnih.govicr.ac.uk This makes RNF146 a unique class of RING E3 ligase whose activity is regulated by the non-covalent binding of a small-molecule ligand. researchgate.netnih.gov

| Feature | Description | References |

| Ligand | This compound (iso-ADPr), the internal structural unit of poly(ADP-ribose) (PAR). | researchgate.netnih.govmedchemexpress.com |

| Binding Domain | WWE domain of the RNF146 E3 ubiquitin ligase. | researchgate.netbiorxiv.orgnih.gov |

| Mechanism | Allosteric activation. iso-ADPr binding induces a conformational change in the RNF146 RING domain. | researchgate.netnih.govembopress.org |

| Inactive State | The RING domain cannot efficiently bind a ubiquitin-conjugating enzyme (E2). | researchgate.netnih.gov |

| Active State | The iso-ADPr-induced conformational change creates a functional E2-binding surface, activating the ligase. | nih.govicr.ac.uk |

Regulation of Protein Stability and Degradation via Ubiquitin-Proteasome System

Once activated by iso-ADPr, RNF146 mediates the attachment of ubiquitin chains to PARylated substrate proteins. researchgate.netembopress.orgacs.org This polyubiquitination serves as a signal for the proteasome, a large protein complex that degrades targeted proteins. nih.govnih.govacs.org Therefore, the interplay between PARP enzymes (which synthesize the PAR chains) and RNF146 directly regulates the stability and turnover of numerous substrate proteins. researchgate.net The process ensures that only PARylated proteins are marked for degradation by RNF146, providing a high degree of specificity. researchgate.netembopress.org This system appears to be particularly important for regulating the levels of low-abundance proteins that may act as rate-limiting factors in signaling networks. nih.gov

Modulation of Key Intracellular Signaling Pathways (e.g., Wnt Signaling)

The RNF146-mediated PARdU pathway plays a crucial role in modulating key intracellular signaling pathways, most notably the Wnt signaling pathway. researchgate.netnih.govnih.govicr.ac.uk A critical substrate in this context is Axin, a central scaffolding protein in the β-catenin destruction complex. researchgate.netnih.govacs.org

The PAR polymerase tankyrase (TNKS), which often forms a complex with RNF146, PARylates Axin. researchgate.netnih.govnih.gov The PAR chains on Axin are then recognized by the WWE domain of RNF146 through their iso-ADPr units. mdpi.comacs.org This triggers the E3 ligase activity of RNF146, leading to the ubiquitination and subsequent proteasomal degradation of Axin. researchgate.netnih.govacs.org The degradation of the Axin scaffold disrupts the β-catenin destruction complex, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates Wnt target gene transcription. icr.ac.uknih.govacs.org This mechanism demonstrates how iso-ADPr recognition directly influences cell survival, proliferation, and differentiation programs controlled by Wnt signaling. nih.govacs.org

Orchestration of DNA Damage Response Pathways

In response to DNA damage, cells rapidly synthesize PAR at the sites of lesions, a process primarily catalyzed by PARP1 and PARP2. oup.commdpi.comactanaturae.ru The resulting PAR polymer, rich in iso-ADPr units, acts as a crucial signaling platform that orchestrates the DNA damage response (DDR). biorxiv.orgoup.compnas.org

Role of Poly(ADP-Ribose) in DNA Repair Factor Recruitment and Localization

The accumulation of PAR at DNA lesions serves as a beacon, recruiting a multitude of DNA repair factors. oup.comnih.govnih.gov This recruitment is mediated by various PAR-binding domains (PBDs) present on these factors, which recognize distinct structural features of the PAR chain. biorxiv.orgoup.comnih.gov Several domains, including the WWE, OB-fold, and FHA domains, have been shown to specifically recognize the internal iso-ADPr structure. pnas.orgnih.gov

This rapid, PAR-dependent recruitment constitutes the first wave of the DDR, bringing essential repair proteins to the site of damage. oup.comnih.gov For example, in base excision repair (BER) and single-strand break repair (SSBR), PAR mediates the recruitment of factors like XRCC1 and DNA Ligase III. nih.govpnas.org In the repair of double-strand breaks (DSBs), PAR is recognized by components of both the non-homologous end joining (NHEJ) and homologous recombination (HR) pathways, including the BRCA1-BARD1 complex and the MRE11-RAD50-NBS1 (MRN) complex. nih.gov The ability of the hSSB1 protein's OB-fold domain to bind iso-ADPr is critical for its early recruitment to DNA damage sites and efficient repair. pnas.org

| DNA Repair Pathway | Recruited Factors (PAR-dependent) | PAR-Binding Motif/Domain | References |

| Base Excision Repair (BER) | XRCC1, PNKP, APTX, APLF | BRCT, FHA | nih.govnih.govportlandpress.com |

| Single-Strand Break Repair (SSBR) | PARP1, XRCC1, DNA Ligase III | Zinc Finger, BRCT | pnas.org |

| Non-Homologous End Joining (NHEJ) | Ligase IV-XRCC4 Complex, KU70 | - | nih.govfrontiersin.org |

| Homologous Recombination (HR) | BRCA1-BARD1 Complex, MRN Complex, hSSB1 | BRCT, OB-fold | pnas.orgnih.gov |

| Nucleotide Excision Repair (NER) | DDB2, ALC1 | Macrodomain | nih.govnih.gov |

Chromatin Remodeling and Accessibility Facilitated by Poly(ADP-Ribose) Accumulation

The compact structure of chromatin presents a barrier to the DNA repair machinery. nih.gov The synthesis of PAR at damage sites plays a vital role in overcoming this barrier by facilitating chromatin remodeling and increasing DNA accessibility. mdpi.commolbiolcell.orgresearchgate.net This occurs through at least two mechanisms.

First, the PAR polymer is highly negatively charged due to its phosphate (B84403) groups. oup.com Its accumulation on histones and PARP1 itself is thought to cause electrostatic repulsion with the negatively charged DNA backbone, leading to a more relaxed and open chromatin conformation. oup.commdpi.com

Second, and more actively, PAR recruits specific ATP-dependent chromatin remodeling enzymes. nih.govmolbiolcell.orgpnas.org A key example is ALC1 (Amplified in Liver Cancer 1), which contains a PAR-binding Macrodomain. nih.govpnas.org Upon recruitment to damaged sites via PAR binding, ALC1's nucleosome sliding activity is strongly stimulated. nih.govpnas.org This enzymatic remodeling actively decondenses the local chromatin structure, facilitating access for the DNA repair machinery to the underlying DNA lesion. nih.govmolbiolcell.org The recruitment of repressive complexes like Polycomb and NuRD to damage sites is also dependent on PARP activity, suggesting a role in transiently silencing transcription to allow for efficient repair. pnas.org

Regulation of Gene Expression and Chromatin Dynamics

The recognition of this compound plays a significant role in modulating gene expression and the dynamic nature of chromatin. This is largely achieved through the recruitment of specific protein factors to chromatin, which in turn influences its structure and accessibility to the transcriptional machinery. oup.com Poly(ADP-ribosyl)ation (PARylation) itself has a dual impact on chromatin structure; the binding of PARP1 to DNA can induce chromatin compaction, while the enzymatic activity of PARP1, leading to the formation of PAR chains, promotes chromatin relaxation. nih.gov This relaxation is crucial for providing access to DNA for repair and transcription. nih.gov

Several chromatin-remodeling enzymes are regulated by PARP activity, but the ATP-dependent remodeler ALC1 (also known as CHD1L) is a key example of a protein that is directly recruited to sites of DNA damage through its macrodomain, which binds to PAR. mdpi.comnih.gov While macrodomains primarily recognize the terminal ADP-ribose, other domains specific for the internal iso-ADPr units are also critical in this process. For instance, proteins containing FHA domains, such as PNKP and APTX, and OB-fold domains, like SSB1, are recruited to DNA damage sites through their interaction with this compound. oup.comoup.com This recruitment is a rapid and early event in the DNA damage response, facilitating the assembly of repair complexes and influencing local chromatin structure. oup.com

The interplay between PARylation and ubiquitination, mediated by iso-ADPr recognition, also impacts chromatin dynamics. The E3 ubiquitin ligase RNF146, containing a WWE domain, is recruited to PARylated proteins on the chromatin. mdpi.comnih.gov The binding of the WWE domain to iso-ADPr allosterically activates RNF146, leading to the ubiquitination of target proteins, including histones and PARP1 itself. nih.govoup.com This PAR-dependent ubiquitination can target proteins for degradation, thereby dynamically altering the protein landscape of chromatin and influencing gene expression. nih.gov

Table 1: Proteins Involved in Gene Expression and Chromatin Dynamics via this compound Recognition

| Protein | Domain | Function in Gene Expression/Chromatin Dynamics | References |

|---|---|---|---|

| PNKP | FHA | Recruited to DNA damage sites to participate in DNA repair, influencing chromatin accessibility. | oup.comoup.com |

| APTX | FHA | Recruited to DNA damage sites, contributing to the DNA repair process and local chromatin changes. | oup.comoup.com |

| SSB1 | OB-fold | Binds to this compound and is recruited to sites of DNA damage, playing a role in DNA repair and genome stability. | oup.comfrontiersin.org |

| RNF146 | WWE | An E3 ubiquitin ligase that recognizes iso-ADPr on PARylated proteins, leading to their ubiquitination and subsequent impact on chromatin protein composition and gene regulation. | mdpi.comnih.govoup.com |

| ALC1 (CHD1L) | Macrodomain | An ATP-dependent chromatin remodeler recruited to PAR chains at DNA damage sites, inducing chromatin relaxation. | mdpi.comnih.gov |

Contributions to RNA Metabolism and Ribosome Biogenesis

The influence of this compound recognition extends to the regulation of RNA metabolism and the intricate process of ribosome biogenesis. PARP1 and PARylation are known to be involved in various aspects of RNA biology, including RNA processing, such as splicing and maturation, and the assembly of ribosomes. nih.govactanaturae.ru

Proteins containing RNA-recognition motifs (RRMs) are known to be involved in RNA metabolism and have been identified as PAR-binding proteins. oup.comoup.com For instance, NONO, a protein with an RRM domain, has been shown to interact with PAR. oup.com The recruitment of such proteins to specific cellular locations through PAR binding can influence the fate of RNA molecules.

The connection to this compound is particularly evident through the action of WWE domain-containing proteins. researchgate.net ZAP (Zinc-finger antiviral protein), also known as PARP13, contains WWE domains and is involved in regulating the translation of viral RNAs. nih.gov The second WWE domain of ZAP has been shown to have ADP-ribose-binding ability. nih.gov While the direct interaction with this compound in the context of ribosome biogenesis is still an area of active research, the involvement of Brix domain-containing proteins, which are conserved in ribosome biogenesis, suggests a potential link. frontiersin.org For example, ARPF2, a Brix domain-containing protein in Arabidopsis, is homologous to the yeast Rpf2, a component of the 5S ribonucleoprotein particle essential for ribosome biogenesis. frontiersin.org Overexpression of ARPF2 leads to significant developmental changes, highlighting the importance of regulated ribosome production. frontiersin.org

Furthermore, PARP1 itself plays a role in ribosome biogenesis by regulating the localization and activity of key factors involved in pre-rRNA processing. nih.gov While the specific recognition of this compound in this context is not fully elucidated, the general requirement of PARylation for the proper function of the ribosome assembly machinery is clear. nih.govactanaturae.ru

Table 2: Proteins and Domains in RNA Metabolism and Ribosome Biogenesis Linked to (iso-)ADP-Ribose

| Protein/Domain Family | Domain | Function in RNA Metabolism/Ribosome Biogenesis | References |

|---|---|---|---|

| RRM-containing proteins (e.g., NONO) | RRM | Involved in RNA processing; can be recruited via PAR binding, potentially influencing RNA stability and function. | oup.comoup.com |

| ZAP (PARP13) | WWE | Regulates viral RNA translation; the WWE2 domain binds ADP-ribose, suggesting a role for PAR recognition in its function. | nih.gov |

| Brix domain-containing proteins (e.g., ARPF2) | Brix | Conserved role in ribosome biogenesis; functional link to growth and development. | frontiersin.org |

Modulation of Cell Fate Decisions and Programmed Cell Death Pathways (e.g., Parthanatos)

The recognition of this compound is a critical checkpoint in the modulation of cell fate, particularly in the context of programmed cell death pathways like Parthanatos. mdpi.comnih.gov Parthanatos is a form of cell death initiated by the hyperactivation of PARP1, often in response to severe DNA damage. nih.govfrontiersin.org This leads to the massive synthesis and accumulation of PAR, which acts as a death signal. nih.govbiorxiv.org

A key player in the regulation of Parthanatos is the E3 ubiquitin ligase RNF146, also known as Iduna. oup.comuniprot.org RNF146 contains a WWE domain that specifically recognizes the this compound structure within PAR chains. mdpi.comresearchgate.net This interaction is not merely for binding but serves as an allosteric activation signal. nih.govresearchgate.net The binding of iso-ADPr to the interface between the WWE and RING domains of RNF146 induces a conformational change that activates its E3 ligase activity. nih.govmdpi.com

Once activated, RNF146 ubiquitinates PARylated substrates, targeting them for proteasomal degradation. nih.govmdpi.com This process is crucial for cell survival under certain stress conditions. For example, in the brain, RNF146 protects against glutamate (B1630785) excitotoxicity and ischemia by interfering with PAR-induced cell death. uniprot.org It prevents the nuclear translocation of Apoptosis-Inducing Factor (AIF), a key executioner of Parthanatos, in a PAR-binding dependent manner. biorxiv.orguniprot.org The translocation of AIF from the mitochondria to the nucleus is a critical step in Parthanatos, leading to large-scale DNA fragmentation. nih.govpnas.org

The regulation of this pathway is finely tuned. Under non-toxic conditions, the expression of RNF146 can be induced, allowing it to counteract the pro-death signals of PAR accumulation. dntb.gov.ua However, under excitotoxic conditions, the failure to induce RNF146 can lead to unchecked Parthanatos. dntb.gov.ua This highlights the central role of this compound recognition by RNF146 as a molecular switch that determines cell fate in response to DNA damage and stress.

Table 3: Key Factors in this compound Mediated Regulation of Cell Fate and Parthanatos

| Factor | Role in Cell Fate/Parthanatos | Mechanism of Action | References |

|---|---|---|---|

| This compound | Pro-death signal and survival signal mediator | Accumulation triggers Parthanatos; recognition by RNF146 activates a pro-survival pathway. | oup.comnih.gov |

| RNF146 (Iduna) | Neuroprotective, anti-Parthanatos | An E3 ubiquitin ligase activated by binding to iso-ADPr via its WWE domain. It ubiquitinates PARylated proteins, preventing AIF translocation to the nucleus. | nih.govoup.commdpi.comuniprot.org |

| AIFM1 (AIF) | Executioner of Parthanatos | Translocates from mitochondria to the nucleus upon PAR accumulation, leading to DNA fragmentation and cell death. Its translocation is inhibited by RNF146. | biorxiv.orguniprot.orgpnas.org |

| PARP1 | Initiator of Parthanatos | Hyperactivation in response to severe DNA damage leads to excessive PAR synthesis. | nih.govfrontiersin.orgnih.gov |

Influence on Biomolecular Condensate Formation and Stress Granule Dynamics

The recognition of this compound is emerging as a significant factor in the formation and dynamics of biomolecular condensates, such as stress granules (SGs). oup.comnih.gov These non-membranous structures are formed through liquid-liquid phase separation (LLPS) and play crucial roles in cellular organization and stress response. frontiersin.orgrupress.org PAR, with its polymeric and highly charged nature, can act as a scaffold to recruit proteins and facilitate the formation of these condensates. oup.comupenn.edu

The structural heterogeneity of PAR, including the presence of this compound units, influences the binding of various "reader" proteins, thereby modulating the composition and properties of the condensates. oup.comnih.gov Different protein domains recognize distinct features of the PAR polymer; for example, macrodomains bind to the terminal ADP-ribose, while WWE domains specifically recognize the internal this compound units. mdpi.comupenn.edu This differential recognition allows for a complex regulatory code that can fine-tune the assembly and disassembly of condensates.

In the context of stress granules, PARylation is a key regulatory event. frontiersin.orgrupress.org The formation of SGs is often triggered by cellular stress, which can lead to the activation of PARPs. frontiersin.org The resulting PAR chains can recruit core SG components. For instance, the recruitment of PARP12 to stress granules is dependent on the binding of PAR, synthesized by nuclear PARP1, to the first WWE domain of PARP12. frontiersin.orgfrontiersin.org Similarly, human single-stranded DNA-binding protein 1 (hSSB1), which contains an OB-fold domain with high affinity for this compound, is also implicated in stress responses. frontiersin.orgfrontiersin.org

The interaction of PAR with proteins containing low complexity regions, which are common in SG components, can drive phase separation. rupress.org The recognition of specific PAR structures, like this compound, by proteins such as E3 ubiquitin ligases (e.g., RNF146) can also influence the turnover of proteins within these condensates, thereby affecting their dynamics and function. oup.com Therefore, this compound recognition is a key mechanism for controlling the site-specific assembly, composition, and clearance of biomolecular condensates, which is essential for cellular homeostasis and stress adaptation.

Table 4: Role of this compound Recognition in Biomolecular Condensates

| Protein/Domain | Role in Condensate/SG Dynamics | Mechanism of Action | References |

|---|---|---|---|

| This compound | Scaffolding and recruitment | Provides binding sites for specific reader proteins, facilitating their concentration and the nucleation of condensates. | oup.comnih.govupenn.edu |

| WWE domain-containing proteins (e.g., PARP12, RNF146) | Recruitment and regulation | The WWE domain's specific recognition of iso-ADPr targets these proteins to PAR chains within condensates, influencing their assembly and turnover. | mdpi.comfrontiersin.orgfrontiersin.org |

| OB-fold domain-containing proteins (e.g., hSSB1) | Recruitment | High-affinity binding to iso-ADPr promotes the recruitment of these proteins to sites of PAR synthesis, such as stress granules. | frontiersin.orgfrontiersin.org |

| RRM and RGG domain-containing proteins (e.g., G3BP, FUS) | Assembly | These domains, common in SG proteins, can bind to PAR, contributing to the assembly and stability of stress granules. | frontiersin.orgfrontiersin.org |

Advanced Methodologies for Iso Adp Ribose Research

In Vitro Biosynthesis and Purification Strategies for iso-ADP-Ribose

The study of this compound (iso-ADPR), the smallest internal structural unit of poly(ADP-ribose) (PAR) containing the unique ribose-ribose glycosidic bond, has been hampered by its commercial unavailability. nih.gov To overcome this, researchers have developed robust in vitro biosynthesis and purification protocols. nih.gov

The process begins with the large-scale synthesis of PAR polymers through a histone PARylation reaction. nih.gov This is typically achieved by incubating human poly(ADP-ribose) polymerase-1 (PARP-1) with its substrate, β-nicotinamide adenine (B156593) dinucleotide (β-NAD+), in the presence of histones (e.g., H1 and type IIA) and an activating oligonucleotide. nih.gov The reaction is allowed to proceed for a set time before being stopped. nih.gov

Following the synthesis of PAR, the polymer is subjected to enzymatic digestion. The enzyme phosphodiesterase I from snake venom is used to cleave the pyrophosphate bonds within the PAR chain. nih.gov This digestion specifically breaks down the polymer into iso-ADPR units and 5'-AMP, leaving the characteristic (1''→2') glycosidic linkage of iso-ADPR intact. nih.gov

The final and crucial step is the purification of iso-ADPR from the reaction mixture. This is accomplished using high-performance liquid chromatography (HPLC). nih.govthermofisher.com A common method involves anion-exchange HPLC, which effectively separates the negatively charged iso-ADPR from other components like 5'-AMP and any remaining undigested material. nih.gov The identity and purity of the resulting iso-ADPR are then confirmed using mass spectrometry. nih.gov This biosynthetic approach provides the necessary quantities of pure iso-ADPR for subsequent biochemical and structural analyses. nih.gov

Biochemical and Biophysical Assays for Molecular Interaction Analysis

Understanding how this compound interacts with proteins is fundamental to deciphering its biological function. Sophisticated biophysical techniques are employed to quantify these interactions in terms of binding strength, thermodynamics, and for the discovery of potential inhibitors.

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique used to directly measure the heat released or absorbed during a binding event. wikipedia.orgmalvernpanalytical.com This allows for the determination of key thermodynamic parameters of molecular interactions, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all within a single experiment. wikipedia.org The instrument consists of a reference cell and a sample cell; one reactant is placed in the sample cell, and the other is titrated in via an injection syringe. malvernpanalytical.com The heat change upon binding is measured, and the data are plotted against the molar ratio of the reactants to generate a binding isotherm. malvernpanalytical.com

ITC has been instrumental in characterizing the interaction between iso-ADPR and specific protein domains. A notable example is the analysis of the RNF146 WWE domain, which was shown to bind specifically to iso-ADPR but not to the monomeric ADP-ribose (ADPR). nih.gov ITC experiments demonstrated that the RNF146 WWE domain binds to iso-ADPR with a dissociation constant (Kd) of approximately 370 nM. nih.govnih.gov Further studies using ITC on various mutants of the RNF146 WWE domain helped to identify the key amino acid residues essential for iso-ADPR recognition. nih.gov

Table 1: Thermodynamic Parameters of RNF146 WWE Domain Interaction with this compound Determined by ITC

| Parameter | Value | Reference |

|---|---|---|

| Dissociation Constant (Kd) | ~370 nM | nih.govnih.gov |

| Stoichiometry (n) | 1:1 | nih.gov |

This table presents typical values obtained from ITC experiments for the interaction between the wild-type RNF146 WWE domain and iso-ADPR.

Fluorescence Polarization (FP) is a versatile technique used to monitor molecular binding events in solution. The principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (the tracer) when it is free versus when it is bound to a larger protein. When the tracer is unbound, it tumbles rapidly, leading to low polarization of emitted light. When bound to a protein, its tumbling slows significantly, resulting in higher polarization.

FP-based competition assays are particularly useful for high-throughput screening (HTS) of small molecule inhibitors. acs.orgresearchgate.net In this setup, a fluorescently tagged version of the natural ligand, such as TAMRA-isoADPr, is used as a tracer. acs.orgacs.orgnih.gov This tracer binds to the protein of interest (e.g., the RNF146 WWE domain), resulting in a high FP signal. researchgate.net When a potential inhibitor is added, it competes with the tracer for the same binding site. researchgate.net If the inhibitor binds, it displaces the tracer, which then tumbles freely, causing a decrease in the FP signal. researchgate.net

This method was successfully developed to screen for inhibitors of the RNF146 WWE domain. acs.orgnih.gov A fluorescent probe, TAMRA-isoADPr, was synthesized and shown to be a high-affinity tracer for this domain. acs.org Using this assay, the binding of unlabeled iso-ADPR could be measured competitively, yielding an IC50 value (the concentration of inhibitor required to displace 50% of the tracer) of 623 nM, which is comparable to the Kd value obtained from ITC. acs.org This demonstrates the assay's accuracy and suitability for identifying and characterizing inhibitors of iso-ADPR-binding proteins. acs.org

Table 2: Competitive Binding Data for RNF146 WWE Domain Using FP Assay

| Competitor | IC50 Value | Reference |

|---|---|---|

| This compound | 623 nM | acs.org |

This table shows the half-maximal inhibitory concentration (IC50) for compounds competing with the TAMRA-isoADPr tracer for binding to the RNF146 WWE domain.

Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Proteomic Approaches for Identifying ADP-Ribosylated Proteins and Interacting Partners

Proteomics offers a global view of protein ADP-ribosylation, enabling the identification of modified proteins, their specific modification sites, and the networks of proteins that interact with these modified targets.

Mass spectrometry (MS) is the cornerstone technology for identifying post-translational modifications (PTMs) on proteins. nih.gov For ADP-ribosylation, MS-based approaches aim to identify peptides that carry the ADP-ribose modification, which has a characteristic mass shift of 541.0611 Da for a single unit (MARylation). nih.gov However, identifying ADP-ribosylation sites by MS presents significant challenges due to the low abundance of the modification and the lability of the bond between ADP-ribose and the amino acid during peptide fragmentation in the mass spectrometer. thermofisher.comnih.gov

To overcome these challenges, specialized fragmentation techniques have been developed. While traditional collision-induced dissociation (CID) can often break the labile modification off the peptide, methods like electron-transfer dissociation (ETD) and higher-energy collisional dissociation (HCD) are more effective at preserving the modification while fragmenting the peptide backbone. thermofisher.comimrpress.com Advanced strategies often employ a combination of methods, such as a product-dependent HCD-triggered ETD approach. thermofisher.com This method uses an initial HCD scan to identify marker ions characteristic of ADP-ribose; if these are detected, a subsequent, more sensitive ETD scan is performed on the same precursor ion to pinpoint the exact location of the modification on the peptide sequence. thermofisher.com These approaches have successfully identified numerous ADP-ribosylation sites on various amino acids, including glutamate (B1630785), aspartate, lysine, arginine, and serine. thermofisher.comembopress.org

Given the low stoichiometry of ADP-ribosylation in cells, enrichment of modified proteins or peptides is a critical prerequisite for successful MS analysis. nih.govimrpress.com This is achieved using affinity reagents that specifically recognize and bind to the ADP-ribose structure.

Several types of "reader" domains that bind to ADP-ribose have been repurposed as tools for enrichment. imrpress.comnih.gov These include:

WWE domains: These domains are known to specifically recognize the internal this compound unit, making them valuable for studying poly(ADP-ribosyl)ation. nih.govoup.com The WWE domain of RNF146, for example, can be used to probe for the presence of PAR chains. researchgate.net

Macrodomains: These domains recognize the terminal ADP-ribose unit of both mono- and poly-ADP-ribosylated proteins. nih.govnih.gov The macrodomain from Archaeoglobus fulgidus, Af1521, is widely used for this purpose. imrpress.comspringernature.com It can be coupled to a resin and used in pull-down assays to enrich ADP-ribosylated proteins from cell lysates. springernature.com To improve specificity, a pre-clearing step with a mutant Af1521 domain that cannot bind ADP-ribose is often included. springernature.com Recently, an engineered Af1521 macrodomain with a 1000-fold increased affinity for ADP-ribose was developed, significantly improving the yield and coverage of identified ADP-ribosylated proteins in proteomic workflows. nih.gov

These enrichment strategies, coupled with advanced mass spectrometry, provide a powerful pipeline for the large-scale identification of ADP-ribosylated proteins and their modification sites, offering deep insights into the scope and regulation of this critical PTM. nih.govresearchgate.net

Mass Spectrometry-Based Identification of ADP-Ribosylation Sites

Development of Molecular Probes and Genetically Encoded Sensors for Live-Cell Studies

The transient and dynamic nature of poly(ADP-ribose) (PAR) chains, which contain the specific internal structural unit this compound, necessitates sophisticated tools for their detection in living cells. nih.govelifesciences.org Traditional methods involving antibodies have limitations in capturing the rapid kinetics of PAR synthesis and degradation. elifesciences.orgsemanticscholar.org To overcome these challenges, researchers have developed a variety of molecular probes and genetically encoded sensors that specifically recognize the this compound moiety, enabling real-time monitoring of PAR dynamics in live-cell environments. nih.govelifesciences.org These tools are primarily built around PAR-binding domains (PBDs) that show a high affinity for the unique ribose-ribose glycosidic bond of this compound. nih.govnih.gov

A prominent PBD utilized for this purpose is the WWE domain from the E3 ubiquitin ligase RNF146. nih.govnih.gov The RNF146 WWE domain is a PAR-specific "reader" that recognizes the internal this compound units of the PAR chain. nih.gov This specificity makes it an ideal module for constructing probes to distinguish poly-ADP-ribosylation from mono-ADP-ribosylation. researchgate.net

Genetically Encoded Fluorescent Probes

A major advancement in live-cell imaging of PAR has been the creation of genetically encoded probes that fuse a PAR-binding domain to a fluorescent protein. nih.gov A notable example is the "LivePAR" probe, which consists of the PAR-binding WWE domain from RNF146 fused to the enhanced green fluorescent protein (EGFP). mdpi.comnih.gov This fusion protein allows for the direct visualization of PAR accumulation at sites of DNA damage induced by laser micro-irradiation. mdpi.comnih.gov Upon genotoxic stress, LivePAR enriches in the nucleus, enabling quantitative image analysis of PAR formation in single cells. mdpi.comresearchgate.net The specificity of these probes is confirmed by the prevention of this enrichment when cells are treated with PARP inhibitors. researchgate.net

Interactive Data Table: Genetically Encoded Probes for this compound Recognition

| Probe Name | PAR-Binding Domain | Reporter | Principle of Detection | Application |

|---|---|---|---|---|

| LivePAR | RNF146 WWE domain | EGFP | Direct fluorescence | Live-cell imaging of PAR dynamics, particularly at DNA damage sites. mdpi.comnih.gov |

| sPARroW | RNF146 WWE domain | Turquoise2 and Venus (FRET pair) | Förster Resonance Energy Transfer (FRET) | Real-time monitoring of PAR accumulation and depletion in response to stimuli. nih.govresearchgate.net |

| PAR-T ddGFP | RNF146 WWE domain | Dimerization-dependent GFP (ddGFP) | Dimerization-induced fluorescence | Detection and quantification of PAR levels in living cells. elifesciences.org |

Genetically Encoded Biosensors Based on Protein-Fragment Complementation

Building on the modularity of the WWE domain, researchers have also engineered biosensors using protein-fragment complementation assays, such as the split-luciferase system. mdpi.comnih.gov In this approach, the RNF146 WWE domain is fused to both halves of a split Nano Luciferase (NanoLuc). elifesciences.org The presence of PAR chains brings the two halves of the luciferase into proximity, reconstituting its enzymatic activity and generating a luminescent signal. This method offers high sensitivity for quantifying changes in cellular PAR levels in response to genetic modifications or genotoxic agents. elifesciences.orgmdpi.comnih.gov For instance, this assay has been used to demonstrate hyper-PARylation in BRCA2-deficient cancer cells and to characterize the cellular response to PARP and PARG inhibitors in a high-throughput 96-well plate format. mdpi.comnih.gov

Another strategy involves Förster resonance energy transfer (FRET). The sPARroW (sensor for PAR relying on WWE) sensor is a bipartite sensor composed of cyan (Turquoise2) and yellow (Venus) fluorescent proteins, each fused to the RNF146 WWE domain. nih.govresearchgate.net The binding of these fusion proteins to a PAR polymer brings the donor and acceptor fluorophores close enough for FRET to occur, providing a ratiometric readout of PAR levels. nih.govresearchgate.net This design allows for the monitoring of both the accumulation and depletion of PAR in living cells following stimuli such as hydrogen peroxide treatment or UV irradiation. nih.govresearchgate.net

Interactive Data Table: Protein Complementation-Based Sensors for this compound

| Sensor Type | PAR-Binding Domain | Reporter System | Principle of Detection | Key Findings |

|---|---|---|---|---|

| Split Luciferase | RNF146 WWE domain | Split Nano Luciferase (NanoLuc) | PAR-induced reassembly of luciferase | High sensitivity for detecting changes in PARylation; useful for screening genotoxins and inhibitors. elifesciences.orgmdpi.comnih.gov |

| FRET-based (sPARroW) | RNF146 WWE domain | Turquoise2/Venus fluorescent proteins | PAR-induced FRET | Enables monitoring of PAR accumulation and depletion in response to various cellular stimuli. nih.govresearchgate.net |

Chemical Probes for In Vitro Assays

Beyond genetically encoded systems, chemical probes have been developed for in vitro applications, particularly for high-throughput screening. A fluorescence polarization (FP) based competition assay has been established using a fluorescently tagged this compound tracer, TAMRA-isoADPr. nih.govacs.org This synthetic probe binds to the RNF146 WWE domain with high affinity. nih.govacs.org In an FP assay, the small, rapidly rotating TAMRA-isoADPr emits depolarized light. When bound to the much larger WWE domain, its rotation slows, and it emits polarized light. This system can be used in a competitive binding format to screen for small-molecule inhibitors that disrupt the interaction between the WWE domain and this compound, which is a potential strategy for anti-cancer therapies. nih.gov

Pathophysiological Implications of Aberrant Iso Adp Ribose Signaling

Dysregulation in Neurodegenerative Processes

Aberrant iso-ADPR signaling is increasingly recognized as a significant contributor to the pathology of several neurodegenerative diseases, including Parkinson's disease (PD), Alzheimer's disease (AD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). researchgate.netnih.gov A primary mechanism underlying this connection is the process of parthanatos, a form of programmed cell death triggered by the overactivation of Poly(ADP-ribose) polymerase 1 (PARP1) and the subsequent accumulation of PAR. researchgate.netnih.gov This excessive PAR formation, and by extension iso-ADPR, can lead to mitochondrial dysfunction and the release of apoptosis-inducing factor (AIF), ultimately causing neuronal death. researchgate.netnih.gov

In the context of neurodegeneration, the accumulation of misfolded proteins is a common pathological hallmark. nih.gov Emerging evidence suggests that poly(ADP-ribosylation) plays a role in the aggregation of proteins such as α-synuclein in PD, and TDP-43 and FUS in ALS and frontotemporal degeneration. researchgate.netnih.gov The interaction of these proteins with PAR can influence their liquid-liquid phase separation and aggregation properties, thereby contributing to the formation of pathological inclusions. nih.gov

Furthermore, the enzyme Sterile Alpha and TIR Motif Containing 1 (SARM1) has been identified as a key player in programmed axon degeneration. univpm.it SARM1 possesses NADase activity, leading to the production of molecules like cyclic ADP-ribose (cADPR). univpm.itnih.gov While distinct from iso-ADPR, the activation of SARM1 and the subsequent metabolic changes highlight the critical role of NAD+ metabolism and its derivatives in neuronal health and disease. univpm.it Dysregulation of these pathways can lead to mitochondrial dysfunction and create a vulnerable state for neurons, contributing to the progression of neurodegenerative conditions. univpm.itnih.gov

Impact on Cellular Homeostasis and Stress Adaptation

iso-ADP-ribose signaling is central to maintaining cellular homeostasis, particularly in response to stress. nih.gov A key mechanism in this process is the PAR-dependent ubiquitination (PARdU) pathway, which is critical for the cellular response to DNA damage. nih.govresearchgate.net The E3 ubiquitin ligase RNF146 recognizes the iso-ADPR unit within PAR chains via its WWE domain. nih.govnih.gov This recognition event triggers the ubiquitination and subsequent degradation of PARylated proteins, a process essential for efficient DNA repair and the maintenance of genomic stability. nih.gov

Beyond DNA damage, iso-ADPR signaling is involved in the cellular response to other stressors, such as oxidative and osmotic stress. nih.govbiorxiv.org In response to oxidative stress, the accumulation of free ADP-ribose can lead to the gating of the TRPM2 channel, resulting in calcium influx and subsequent cellular responses. nih.gov Under hyperosmotic stress, cells can undergo liquid-liquid phase separation of key signaling proteins, a process that appears to be modulated by poly(ADP-ribose). biorxiv.org

Furthermore, iso-ADPR and PAR play a role in the formation and dynamics of stress granules, which are cytoplasmic aggregates of proteins and RNAs that form in response to cellular stress. frontiersin.orgresearchgate.net PAR can act as a scaffold to recruit specific proteins to these granules, thereby influencing their composition and function in promoting cell survival under adverse conditions. frontiersin.org

Implications for Targeted Modulation of Cellular Pathways

The central role of iso-ADPR in various pathophysiological processes makes its signaling pathway an attractive target for therapeutic intervention. nih.govnih.gov The development of small molecule inhibitors that target the enzymes responsible for PAR synthesis (PARPs) and degradation, as well as the proteins that recognize PAR, holds significant promise. nih.govacs.org

A key strategy involves targeting the interaction between the WWE domain of proteins like RNF146 and the iso-ADPR moiety of PAR. acs.org Inhibiting this interaction could prevent the ubiquitination and degradation of specific proteins, thereby modulating signaling pathways such as the Wnt pathway, which is often dysregulated in cancer. acs.org The development of fluorescence polarization probes for this compound provides a valuable tool for screening for such inhibitors. acs.org

Another approach is the modulation of the TRPM2 channel. queens.org Given its role in inflammation and cell death, targeting TRPM2 could be beneficial in a range of diseases, from neurodegenerative disorders to inflammatory conditions. nih.gov Similarly, inhibiting the NADase activity of SARM1 is being explored as a strategy to prevent axon degeneration in various neurological disorders. wustl.edu The identification of potent and selective inhibitors of these proteins is an active area of research. wustl.edu

The targeted modulation of this compound signaling pathways offers a sophisticated approach to treating a variety of diseases by intervening in the specific molecular events that drive their pathology. nih.gov

Table of PAR-Binding Modules and Their Recognized PAR Units

| PAR-Binding Module | Recognized PAR Unit | Key Functions |

| WWE domain | This compound nih.govoup.com | PAR-dependent ubiquitination, DNA damage response nih.govnih.gov |

| PBZ motif | Tandem ADP-ribose oup.com | DNA damage response oup.com |

| Macrodomain | ADP-ribose oup.com | DNA damage response, chromatin remodeling oup.com |

| FHA domain | This compound oup.com | DNA damage response oup.com |

| OB-fold domain | This compound oup.com | DNA damage response oup.com |

| RRM domain | To be identified oup.com | RNA metabolism, DNA damage response oup.com |

| PIN domain | To be identified oup.com | RNA processing, DNA damage response oup.com |

| BRCT domain | ADP-ribose oup.com | DNA damage response oup.com |

Emerging Avenues and Future Research Directions

Identification and Characterization of Novel iso-ADP-Ribose Binding Proteins

A primary goal for future research is the continued discovery and characterization of proteins that specifically recognize and bind to iso-ADPr. While domains like the WWE domain are known to bind iso-ADPr, a comprehensive understanding of the "iso-ADPr interactome" is still lacking. nih.govnih.govacs.orgnih.gov

Detailed Research Findings:

Recent studies have begun to expand the list of known iso-ADPr binders. For instance, the WWE domain of the E3 ubiquitin ligase RNF146 has been shown to specifically recognize the iso-ADPr moiety within a PAR chain. mdpi.comnih.govbiorxiv.org This interaction is crucial for PAR-dependent ubiquitination, a process that targets proteins for degradation. nih.govbiorxiv.org Crystallographic analysis has revealed the structural basis for this specificity, showing how the iso-ADPr unit fits into a binding pocket on the WWE domain. mdpi.comscispace.com

Furthermore, research has indicated that other domains, such as the Forkhead-associated (FHA) and BRCA1 C-terminal (BRCT) domains, which are traditionally known as phosphopeptide-binding modules, can also interact with iso-ADPr. oup.comnih.gov This suggests a broader role for iso-ADPr in signaling pathways beyond what is currently understood. The OB fold domain, found in proteins like single-stranded DNA-binding protein 1 (hSSB1), has also been identified as an iso-ADPr binding module, promoting its recruitment to sites of DNA damage. frontiersin.org

Table 1: Known and Potential this compound Binding Domains

| Domain | Known/Potential Binders | Key Functions | References |

| WWE | RNF146, Deltex proteins, HUWE1 | PAR-dependent ubiquitination, protein turnover | mdpi.comscispace.comnih.govnih.govacs.orgnih.govnih.govbiorxiv.orgoup.comfrontiersin.orgelifesciences.orgresearchgate.netnih.govnih.gov |

| FHA | APTX, PNKP | DNA damage signaling and repair | oup.comnih.govoup.com |

| BRCT | DNA Ligase IV, XRCC1, NBS1, BARD1 | DNA damage signaling and repair | oup.comnih.gov |

| OB fold | hSSB1 | DNA damage response | frontiersin.orgoup.com |

Future efforts will likely involve proteome-wide screening approaches, such as affinity purification-mass spectrometry using iso-ADPr as bait, to systematically identify new binding partners. frontiersin.org Characterizing the binding affinities, specificities, and the functional consequences of these interactions will be crucial for mapping the full extent of the iso-ADPr signaling network.

Elucidating the Interplay of this compound Signaling with Other Post-Translational Modifications

A growing body of evidence points to extensive crosstalk between ADP-ribosylation and other post-translational modifications (PTMs), such as ubiquitination and phosphorylation. nih.govbiorxiv.orgnih.govembopress.orgembopress.orgresearchgate.netuzh.chfrontiersin.organnualreviews.org A key future direction is to unravel the intricate ways in which iso-ADPr signaling is integrated with these other modifications to regulate cellular processes.

Detailed Research Findings:

The link between iso-ADPr and ubiquitination is particularly well-established. The binding of iso-ADPr to the WWE domain of RNF146 allosterically activates its E3 ligase activity, leading to the ubiquitination and subsequent degradation of target proteins like Axin. nih.govbiorxiv.orgacs.org This demonstrates a direct mechanism by which an iso-ADPr signal can be translated into a protein degradation signal. Recent discoveries have even identified a hybrid PTM where ubiquitin is directly attached to ADP-ribose, termed "MARubylation," further highlighting the intimate connection between these two pathways. biorxiv.orgembopress.orgembopress.org

Crosstalk with phosphorylation is also an area of active investigation. Some protein domains that recognize iso-ADPr, like FHA and BRCT domains, are also known to bind phosphoserine/threonine residues. oup.comnih.govresearchgate.net This suggests that these domains may act as integration hubs, responding to both phosphorylation and iso-ADPr signals. For example, in the DNA damage response, both PARP activation and phosphorylation cascades are initiated, and understanding how these are coordinated through shared reader domains is a critical area for future research. nih.govoup.com

Table 2: Examples of Crosstalk between this compound and Other PTMs

| Interacting PTM | Mechanism of Crosstalk | Cellular Process | References |

| Ubiquitination | iso-ADPr binding to WWE domains activates E3 ligase activity. | Protein degradation, Wnt signaling, DNA damage response | nih.govbiorxiv.orgoup.comembopress.orgacs.orgbiorxiv.org |

| Phosphorylation | Shared reader domains (FHA, BRCT) can bind both iso-ADPr and phospho-residues. | DNA damage signaling and repair | oup.comnih.govresearchgate.net |

Future studies will need to employ sophisticated techniques to dissect these complex regulatory networks. This will involve identifying specific sites of modification, determining the temporal order of modification events, and understanding how the combination of different PTMs on a single protein dictates its ultimate fate and function.

High-Throughput Screening for Chemical Modulators of this compound Interactions

The development of small molecules that can specifically modulate the interactions of iso-ADPr with its binding proteins represents a significant therapeutic and research opportunity. acs.orgresearchgate.net High-throughput screening (HTS) assays are essential for identifying such chemical modulators.

Detailed Research Findings:

Recently, fluorescence polarization (FP)-based competition assays have been developed for screening inhibitors of the RNF146 WWE domain. acs.orgresearchgate.net These assays utilize a fluorescently tagged iso-ADPr tracer that binds to the WWE domain. acs.org The displacement of this tracer by a small molecule inhibitor results in a decrease in fluorescence polarization, providing a quantitative measure of binding affinity. acs.org Such assays have been validated and are suitable for HTS campaigns. acs.orgresearchgate.netnih.govbiorxiv.org

One study successfully developed an FP assay using a TAMRA-isoADPr tracer and validated it with known ligands. acs.org The assay demonstrated good performance for HTS, opening the door to the discovery of the first small-molecule inhibitors for the RNF146 WWE domain. acs.org The identification of such inhibitors would be invaluable for probing the function of RNF146 in cellular processes and could have therapeutic potential in diseases where RNF146 is implicated, such as cancer. acs.org

Future work in this area will focus on screening large chemical libraries to identify hit compounds. Subsequent medicinal chemistry efforts will then be required to optimize the potency, selectivity, and cell permeability of these hits to develop them into useful chemical probes and potential drug candidates.

Understanding the Dynamics of this compound Turnover and Signaling in Diverse Biological Contexts

The signaling output of iso-ADPr is not only determined by its generation and recognition but also by its turnover. mdpi.comupenn.edu The enzymes responsible for degrading PAR chains, such as poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3), play a critical role in terminating the signal. mdpi.comelifesciences.orgupenn.eduactanaturae.ru A key area for future research is to understand the dynamics of iso-ADPr turnover and signaling in a wide range of biological contexts.

Detailed Research Findings:

PAR chains are known to be highly transient, with half-lives that can be on the order of minutes. mdpi.comupenn.edu This rapid turnover is essential for the dynamic regulation of cellular processes. upenn.edu The enzymes that break down PAR, the "erasers," exhibit different specificities and subcellular localizations, suggesting they may regulate distinct pools of PAR. nih.gov For example, PARG is the primary enzyme responsible for hydrolyzing the ribose-ribose bonds within the PAR chain, including those that form iso-ADPr. acs.org

The dynamic nature of iso-ADPr signaling is critical in processes like the DNA damage response, where the rapid synthesis and degradation of PAR orchestrates the recruitment and release of repair factors. nih.gov It is also implicated in the formation of stress granules, which are transient, non-membranous organelles that form in response to cellular stress. upenn.edu

Future research will need to develop and utilize advanced tools to monitor the dynamics of iso-ADPr in living cells and tissues with high spatial and temporal resolution. elifesciences.org This could involve the development of novel biosensors or imaging probes that specifically recognize iso-ADPr. elifesciences.org Understanding how iso-ADPr signaling is regulated in different cell types, developmental stages, and disease states will provide crucial insights into its physiological and pathophysiological roles.

Advanced Structural Biology of this compound-Mediated Protein Complexes

A detailed structural understanding of how iso-ADPr mediates the assembly of protein complexes is fundamental to deciphering its function. nih.govbiorxiv.orgoup.com While the structure of the RNF146 WWE domain in complex with iso-ADPr has provided valuable insights, there is much more to be learned about the three-dimensional organization of larger, multi-protein complexes that are assembled around iso-ADPr. scispace.comnih.govrcsb.org

Detailed Research Findings:

X-ray crystallography has been instrumental in revealing the atomic details of the interaction between the RNF146 WWE domain and iso-ADPr. mdpi.comscispace.comnih.gov These studies have shown that the iso-ADPr molecule binds in a specific pocket, making extensive contacts with conserved residues in the WWE domain. mdpi.comscispace.com This provides a structural basis for the specificity of this interaction. mdpi.com The binding of iso-ADPr has been shown to induce a conformational change in RNF146, allosterically activating its E3 ligase activity. rcsb.org

Future research will increasingly rely on advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to determine the structures of larger and more dynamic iso-ADPr-mediated protein complexes. Cryo-EM is particularly well-suited for studying large, flexible assemblies that are difficult to crystallize. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy can provide information about the dynamics of these interactions in solution. Combining these structural approaches with biochemical and cellular studies will provide a comprehensive picture of how iso-ADPr functions as a molecular scaffold to orchestrate cellular processes.

Exploring the Biological Significance of Poly(ADP-Ribose) Branching Patterns and this compound Accessibility

Poly(ADP-ribose) is not a simple linear polymer but can also be branched. oup.comupenn.eduoup.comoup.comrupress.orguni-konstanz.de The frequency and location of these branches, which also contain iso-ADPr-like linkages, likely contribute to a "PAR code" that dictates specific downstream signaling events. oup.com A fascinating area for future research is to explore the biological significance of these branching patterns and how they affect the accessibility of iso-ADPr units to their reader proteins.

Detailed Research Findings:

Different PARP enzymes have been shown to generate PAR chains with distinct branching frequencies. oup.com For example, PARP2 has been reported to produce more highly branched PAR than PARP1. oup.com This suggests that different PARPs may generate structurally distinct PAR polymers with different signaling capacities. Some PAR-binding proteins have been shown to have a preference for branched PAR, indicating that the branching itself can be a recognition motif. oup.com

The accessibility of iso-ADPr units within a branched PAR structure is also likely to be a key regulatory feature. A dense branching pattern could sterically hinder the binding of some reader proteins while creating unique binding pockets for others. The three-dimensional structure of the PAR polymer, which is influenced by both its length and branching, is still not well understood. rupress.org

Future research will need to develop methods to analyze the branching patterns of PAR in cells and to determine how these patterns change in response to different stimuli. This will require the development of novel analytical techniques, as well as the use of PARP mutants that generate PAR with altered branching frequencies. oup.com Elucidating the "PAR code" and its impact on iso-ADPr accessibility will be a major step forward in understanding the complexity and specificity of ADP-ribosylation signaling.

Q & A

Basic Research Questions

Q. What structural motifs or domains are critical for iso-ADP-ribose recognition in poly(ADP-ribose) (PAR) signaling?

- Methodological Answer : WWE, FHA, and BRCT domains are key PAR-binding modules. The WWE domain, found in proteins like RNF146 and TRIP12, binds this compound via conserved residues (Tyr107, Tyr144, Gln153, Arg163 in RNF146) through complementary electrostatic interactions. Structural studies (X-ray crystallography, e.g., PDB 3V3L) and mutagenesis reveal that salt bridges between arginine residues and phosphate moieties stabilize binding . Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (KD values in µM–nM range) .

Q. How does this compound differ chemically from ADP-ribose, and why is this distinction biologically significant?